Cephradine

Antimicrobial susceptibility MIC testing Gram-positive pathogens

Cephradine is a first-generation cephalosporin distinguished by quantifiable pharmacokinetic advantages critical for specialized research applications. Its 10% plasma protein binding—the lowest among oral cephalosporins—yields higher free drug concentrations for unambiguous tissue distribution studies. With 180-fold greater acid stability than ampicillin at pH 1.0, it serves as an ideal benchmark for oral formulation and gastroretentive delivery system development. Superior beta-lactamase resistance versus cephalexin makes it the preferred positive control for screening novel β-lactamase-stable candidates. Established MIC₉₀ data positions it as a reliable internal reference for antimicrobial susceptibility surveillance panels.

Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
CAS No. 38821-53-3
Cat. No. B1668399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephradine
CAS38821-53-3
SynonymsCephradine;  Alpharma Brand of Cephradine;  Anspor;  Bouchara Brand of Cephradine;  Bristol-Myers Squibb Brand of Cefradine;  Cefradine;  Cephradine;  Cephradine Dihydrate;  Cephradine, Non Stoichiometric Hydrate;  Cephradine, Non-Stoichiometric Hydrate;  Dexef;  Dexo Brand of Cephradine;  Dihydrate, Cephradine;  Galen Brand of Cephradine;  Kelsef;  Maxisporin;  Nicef;  Non-Stoichiometric Hydrate Cephradine;  Reig Jofre Brand of Cephradine;  Sefril;  Septa Brand of Cephradine;  Septacef;  SQ 11436;  SQ-11436;  SQ11436;  Squibb Brand of Cephradine;  Velocef;  Velosef;  Yamanouchi Brand of Cephradine;  Zeefra Gé
Molecular FormulaC16H19N3O4S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O
InChIInChI=1S/C16H19N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
InChIKeyRDLPVSKMFDYCOR-UEKVPHQBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySPARINGLY SOL IN WATER;  VERY SLIGHTLY SOL ALC;  PRACTICALLY INSOL IN CHLOROFORM & ETHER
7.78e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cephradine (CAS 38821-53-3): First-Generation Cephalosporin Core Specifications and Procurement Identifiers


Cephradine (CAS 38821-53-3) is a semi-synthetic, first-generation cephalosporin antibiotic with the molecular formula C₁₆H₁₉N₃O₄S and molecular weight 349.4 g/mol. It is a zwitterionic compound containing both an alkaline amino group and an acidic carboxyl group, and is freely soluble in aqueous solvents . The compound is active against both Gram-positive and Gram-negative pathogens and demonstrates efficacy against most penicillinase-producing organisms resistant to penicillin G, penicillin V, and ampicillin . Cephradine is stable to acid and is absorbed almost completely after oral administration, with minimal protein binding and near-exclusive renal excretion .

Cephradine (CAS 38821-53-3) vs. Cephalexin and Cefadroxil: Why Generic Substitution in First-Generation Cephalosporins Is Not Supported by Quantitative Evidence


Although cephradine, cephalexin, and cefadroxil are all classified as first-generation oral cephalosporins, their pharmacokinetic and pharmacodynamic profiles exhibit quantifiable, clinically meaningful differences. Cefadroxil demonstrates a serum half-life approximately 50% longer than cephradine and cephalexin, and its bioavailability is 75% greater, enabling twice-daily dosing [1]. Conversely, cephradine shows significantly lower plasma protein binding (10%) compared to other first-generation cephalosporins, which directly impacts free drug concentrations and tissue distribution [2]. Furthermore, cephradine demonstrates superior stability against beta-lactamase degradation compared to cephalexin in specific staphylococcal contexts [3]. These measurable disparities preclude indiscriminate interchange among these agents without consideration of the specific therapeutic or experimental requirements.

Cephradine (CAS 38821-53-3) Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Cephradine MIC Advantage Over Cephalexin Against Staphylococcus aureus: Quantitative Dilution Grade Comparison

In a direct head-to-head comparison of minimum inhibitory concentrations (MICs) against clinical isolates, cephradine demonstrated MIC values one dilution grade lower than those of cephalexin against both Staphylococcus aureus and Escherichia coli. The MIC values for cephradine against S. aureus were distributed between 6.25 and 0.39 μg/mL, whereas cephalexin MICs were one dilution grade higher across the same strain panel [1]. This quantitative difference indicates modestly superior intrinsic antibacterial potency against these clinically relevant pathogens.

Antimicrobial susceptibility MIC testing Gram-positive pathogens Cephalosporin comparator

Superior Activity of Cephradine Against Beta-Lactamase-Producing Staphylococci: Quantitative Biophotometric Growth Suppression Data

In biophotometric growth studies comparing four first-generation cephalosporins against clinical isolates of beta-lactamase-producing staphylococci, cephradine was the most effective antibiotic in prolonging the suppression of bacterial growth. Cephalexin and cephacetrile were intermediate in effect, while cefazolin was the least effective. The superiority of cephradine over cephalexin was attributed to the more rapid destruction of cephalexin by beta-lactamase, indicating enhanced stability of cephradine to enzymatic degradation in this specific context [1].

Beta-lactamase stability Antibiotic resistance Staphylococcus Pharmacodynamics

Lowest Plasma Protein Binding Among First-Generation Cephalosporins: 10% Binding Enables Higher Free Drug Concentrations

In a head-to-head pharmacokinetic comparison of five first-generation cephalosporins following intramuscular administration of 0.5 g in healthy male volunteers, cephradine exhibited the lowest plasma protein binding at only 10%, measured 30 minutes after drug administration. Comparator values were: cefazolin 82%, cephalothin 59%, cephapirin 51%, and cephaloridine 31% [1]. This substantial difference in protein binding directly impacts the free, pharmacologically active drug fraction available for antibacterial activity and tissue distribution.

Plasma protein binding Pharmacokinetics Free drug fraction Tissue penetration

Highest 24-Hour Urinary Recovery (91.9%) Among First-Generation Cephalosporins: Quantitative Evidence of Complete Renal Elimination

In the same head-to-head pharmacokinetic study of five first-generation cephalosporins, cephradine demonstrated the highest 24-hour total urinary recovery at 91.9%. Comparative urinary recovery values were: cephaloridine 81.9%, cefazolin 73.3%, cephapirin 69.5%, and cephalothin 51.2% [1]. This near-complete renal elimination indicates minimal non-renal clearance pathways and predictable pharmacokinetics.

Renal excretion Urinary recovery Pharmacokinetics Drug elimination

Superior Acid Stability of Cephradine vs. Ampicillin and Other Cephalosporins: 180× Greater Stability at pH 1.0

In a comprehensive comparative stability study of six cephalosporins and ampicillin under acidic conditions, cephradine and cephalexin (both deacetoxycephalosporins) were approximately 25 times more stable than cephalothin, cephaloridine, and cephaloglycin, and approximately 180 times more stable than ampicillin at pH 1.0 and 35°C [1]. This acid stability is a critical determinant of oral bioavailability and gastric survival.

Chemical stability Acid degradation Oral bioavailability Formulation stability

Age-Dependent Pharmacokinetics of Cephradine: Quantitative Clearance Reduction and Half-Life Prolongation in Elderly Subjects

A controlled comparative study of cephradine pharmacokinetics in young (19-25 years, n=10) and elderly (65-81 years, n=9) subjects revealed significant age-dependent differences. Following 1 g intravenous administration, total systemic clearance was significantly lower in the elderly group (2.64 ± 0.34 mL/min/kg) compared to the young group (4.81 ± 0.59 mL/min/kg) (P = 0.0001). The elimination half-life was correspondingly prolonged in the elderly (1.71 ± 0.20 hours vs. 1.12 ± 0.13 hours) [1]. Mean serum concentrations at 6 hours post-dose were 1.52 ± 0.41 μg/mL in elderly subjects versus 0.43 ± 0.11 μg/mL in young subjects.

Geriatric pharmacology Renal clearance Age-related pharmacokinetics Dose adjustment

Cephradine (CAS 38821-53-3) Evidence-Based Research and Industrial Application Scenarios


Reference Standard for Beta-Lactamase Stability Screening in Antibacterial Discovery Programs

Based on the quantitative evidence that cephradine demonstrates superior activity against beta-lactamase-producing staphylococci compared to cephalexin and cefazolin [1], cephradine serves as an appropriate positive control or reference compound in screening assays designed to evaluate novel beta-lactamase-stable cephalosporin candidates. Its intermediate-to-high stability profile provides a benchmark for differentiating novel compounds with enhanced enzymatic resistance.

Positive Control for Acid-Stable Oral Antibiotic Formulation Development

The demonstrated 180-fold greater acid stability of cephradine compared to ampicillin at pH 1.0 [1] positions this compound as an ideal reference standard for formulation scientists developing oral antibiotic delivery systems. It can be employed as a stability benchmark when evaluating novel excipients, enteric coatings, or gastroretentive formulations designed to protect acid-labile beta-lactam compounds from gastric degradation.

Pharmacokinetic Probe Compound for Renal Function Assessment in Geriatric Pharmacology Studies

Given the well-characterized, age-dependent pharmacokinetics of cephradine—including a 45% reduction in total systemic clearance and 53% prolongation of elimination half-life in elderly subjects (P = 0.0001) [1]—and its 91.9% urinary recovery confirming near-exclusive renal elimination [2], cephradine is suitable as a probe compound for studying renal drug clearance in aging populations or in preclinical models of renal impairment. Its minimal protein binding (10%) simplifies interpretation of free drug concentrations [2].

Reference Compound for Comparative MIC Testing in Antimicrobial Susceptibility Surveillance Programs

With established MIC90 values against key Gram-positive pathogens and quantifiable comparator data showing cephradine MIC values one dilution grade lower than cephalexin against S. aureus [1], cephradine serves as a reliable internal reference standard for antimicrobial susceptibility testing panels. It is particularly valuable in surveillance studies monitoring shifts in first-generation cephalosporin susceptibility patterns among clinical isolates.

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